N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide
Description
N-[2-(3-azaspiro[55]undecan-3-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide is a complex organic compound featuring a spirocyclic structure and a triazole ring
Properties
IUPAC Name |
N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c27-20(18-4-6-19(7-5-18)26-16-23-24-17-26)22-12-15-25-13-10-21(11-14-25)8-2-1-3-9-21/h4-7,16-17H,1-3,8-15H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNJJPOADRROCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)CCNC(=O)C3=CC=C(C=C3)N4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone.
Attachment of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, often involving azide and alkyne precursors under copper-catalyzed conditions.
Final Coupling Step: The benzamide moiety is attached through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzamide or triazole moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or THF.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving microbial infections or cancer.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s ability to interact with biological membranes or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with a triazole ring, known for its potent and selective inhibition of METTL3.
Indole Derivatives: Compounds containing an indole nucleus, which have diverse biological activities and applications.
Uniqueness
N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide is unique due to its combination of a spirocyclic structure and a triazole ring, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
